4,6-Dinitro-1,3-benzenedicarbonyl chloride

Description

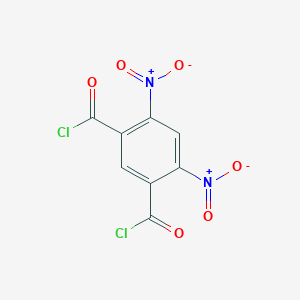

Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitrobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJAHSGPQFJMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372775 | |

| Record name | 4,6-Dinitrobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1723-42-8 | |

| Record name | 4,6-Dinitrobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Dinitro-Substituted Benzenedicarboxylic Acids

The synthesis of the key precursor, 4,6-dinitro-1,3-benzenedicarboxylic acid, necessitates precise control over the nitration of the isophthalic acid backbone. The two carboxyl groups on the benzene (B151609) ring are deactivating and meta-directing. libretexts.org This inherent electronic property of the starting material must be carefully considered to achieve the desired 4,6-disubstituted pattern, as direct nitration of isophthalic acid typically yields the 5-nitro derivative. nih.govgoogle.comtsijournals.com

Regioselective Nitration Techniques for Isophthalic Acid Derivatives

Achieving the 4,6-dinitro substitution pattern on an isophthalic acid framework requires strategic manipulation of directing group effects. Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) on unsubstituted isophthalic acid lead to nitration at the 5-position, which is meta to both carboxyl groups. To direct the nitro groups to the 4 and 6 positions, one must employ starting materials with pre-existing activating groups that favor ortho and para substitution, which are subsequently converted to the desired functionality or removed.

While direct dinitration of isophthalic acid to the 4,6-isomer is not a straightforward process due to the meta-directing nature of the carboxyl groups, alternative strategies involving multi-step syntheses are often employed. These can include the use of protecting groups or the introduction of other substituents that can be later modified.

Convergent and Divergent Synthetic Approaches to Dinitroisophthalic Acid

Both convergent and divergent synthetic strategies can be conceptualized for the preparation of complex substituted aromatic compounds like 4,6-dinitroisophthalic acid.

Conversely, a divergent synthesis begins with a common core structure that is progressively modified to create a variety of related compounds. google.com In this context, one could start with a substituted benzene ring and introduce the nitro and carboxyl functionalities in a stepwise manner. For example, a divergent approach could begin with a di-substituted benzene and introduce the remaining functional groups through a series of reactions, allowing for the synthesis of various isomers and derivatives from a single starting point.

Conversion of Aromatic Dicarboxylic Acids to Diacyl Chlorides

The conversion of a dicarboxylic acid to its corresponding diacyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.ukmasterorganicchemistry.com

Optimization of Chlorination Reagents for Aromatic Systems (e.g., Thionyl Chloride, Phosphorus Pentachloride)

The choice between thionyl chloride and phosphorus pentachloride often depends on the specific substrate and desired reaction conditions.

Thionyl Chloride (SOCl₂): This reagent is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.com The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). wikipedia.org

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids, often at room temperature, to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. quora.com The separation of the acyl chloride from the phosphoryl chloride byproduct requires distillation.

For dicarboxylic acids, controlling the stoichiometry of the chlorinating agent is crucial to ensure the conversion of both carboxylic acid groups to acyl chlorides.

Mechanistic Investigations of Acyl Chloride Formation under Varied Conditions

The mechanism for the formation of acyl chlorides from carboxylic acids using these reagents involves nucleophilic attack of the carboxylic acid oxygen on the chlorinating agent.

With thionyl chloride , the carboxylic acid initially attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion at the carbonyl carbon, resulting in the formation of the acyl chloride and the release of SO₂ and HCl.

The reaction with phosphorus pentachloride is believed to proceed through the formation of a chlorophosphate intermediate, which is subsequently attacked by a chloride ion to yield the acyl chloride and phosphoryl chloride.

Influence of Nitro Groups on Reaction Kinetics and Selectivity in Acyl Chloride Synthesis

The presence of two strongly electron-withdrawing nitro groups at the 4 and 6 positions of the isophthalic acid ring has a significant impact on the reactivity of the carboxylic acid groups.

Steric Effects: The presence of substituents ortho to the carboxylic acid groups can sterically hinder the approach of the chlorinating agent. In the case of 4,6-dinitro-1,3-benzenedicarboxylic acid, the nitro groups are not directly adjacent to the carboxyl groups, so steric hindrance is less of a primary concern compared to the electronic effects.

High-Throughput and Parallel Synthetic Approaches for Functionalized Energetic Materials Precursors

The development of novel energetic materials necessitates efficient methods for the synthesis and screening of a wide array of precursor molecules. High-throughput and parallel synthesis methodologies, originally refined within the pharmaceutical industry for drug discovery, are increasingly relevant for creating libraries of functionalized energetic material precursors. uzh.ch These approaches enable the rapid variation of substituents and reaction conditions, accelerating the identification of precursors with desirable properties for compounds like 4,6-Dinitro-1,3-benzenedicarbonyl chloride.

Parallel synthesis strategies can be employed to optimize the formation of the dinitro-substituted aromatic core. For instance, the nitration of 1,2,3-trichlorobenzene, a precursor step in related syntheses, can be systematically optimized by varying parameters such as the ratio of nitric acid to sulfuric acid, reaction temperature, and time across a multi-well reactor plate. researchgate.netresearchgate.net This allows for the rapid identification of optimal conditions to achieve high yields and purity, which are critical for the synthesis of high-performance materials. researchgate.net

The core principle involves conducting numerous reactions simultaneously under controlled and distinct conditions. Automated liquid handling systems can dispense precise amounts of reactants and catalysts into an array of reactors, while software controls temperature profiles and reaction times. This systematic approach allows researchers to explore a vast experimental space efficiently. For the synthesis of precursors to aromatic diacyl chlorides, a library of substituted benzoic acids could be subjected to nitration conditions in parallel, followed by a high-throughput screening method to assess the yield and isomeric purity of the desired dinitrated products.

Below is a conceptual data table illustrating how a parallel synthesis experiment could be designed to optimize the nitration of a generic aromatic dicarboxylic acid precursor.

| Reactor # | Substrate Conc. (M) | H₂SO₄:HNO₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | 2:1 | 60 | 2 | 85 |

| 2 | 0.5 | 2:1 | 70 | 2 | 91 |

| 3 | 0.5 | 3:1 | 60 | 2 | 88 |

| 4 | 0.5 | 3:1 | 70 | 2 | 94 |

| 5 | 1.0 | 2:1 | 60 | 4 | 87 |

| 6 | 1.0 | 2:1 | 70 | 4 | 92 |

| 7 | 1.0 | 3:1 | 60 | 4 | 90 |

| 8 | 1.0 | 3:1 | 70 | 4 | 96 |

This table is for illustrative purposes and does not represent actual experimental data.

Purification and Isolation Techniques for Reactive Aromatic Diacyl Chlorides

Aromatic diacyl chlorides, such as this compound, are highly reactive intermediates, primarily due to the susceptibility of the acyl chloride groups to hydrolysis. researchgate.net Their purification and isolation demand rigorous techniques that prevent decomposition, particularly from atmospheric moisture. researchgate.netamericanpharmaceuticalreview.com All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). researchgate.net

Vacuum Distillation: This is a common method for purifying liquid acyl chlorides or those with relatively low melting points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation. researchgate.net However, this technique is not suitable for compounds that are thermally labile even at reduced pressures. For many dinitro-aromatic compounds, thermal stability is a concern, and alternative methods may be required.

Recrystallization: For solid diacyl chlorides, recrystallization is a preferred method. The choice of solvent is critical; it must be non-protic and inert towards the acyl chloride group. Suitable solvents include dry, high-boiling point hydrocarbons or chlorinated solvents like toluene (B28343) or dichloroethane. researchgate.netorgsyn.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Subsequent washing of the filtered crystals with a cold, dry, non-polar solvent like hexane (B92381) can remove residual impurities. americanpharmaceuticalreview.com

Chromatography: While standard silica (B1680970) gel chromatography is often problematic due to the acidic nature of silica and the presence of bound water which can cause hydrolysis, it can be adapted for reactive acyl chlorides. researchgate.netamericanpharmaceuticalreview.com Using a non-polar stationary phase (normal phase chromatography) with anhydrous non-protic mobile phases can allow for successful separation. americanpharmaceuticalreview.com Care must be taken to use freshly distilled solvents and dried stationary phases.

Isolation and Handling: After synthesis, the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is typically removed under reduced pressure. researchgate.netnih.gov The resulting crude acyl chloride is often a solid or oil that must be handled carefully. For analysis, direct techniques like quantitative NMR are often used to minimize sample preparation and potential decomposition. americanpharmaceuticalreview.com Alternatively, the reactive acyl chloride can be converted into a more stable derivative, such as an ester or amide, which is more amenable to standard analytical techniques like reverse-phase HPLC. americanpharmaceuticalreview.com

The following table compares common purification techniques for reactive diacyl chlorides.

| Technique | Advantages | Disadvantages | Best Suited For |

| Vacuum Distillation | Effective for removing non-volatile impurities. | Risk of thermal decomposition, even under vacuum. researchgate.net | Thermally stable, low-melting-point acyl chlorides. |

| Recrystallization | Can yield very high purity material; scalable. | Requires a suitable inert solvent; potential for product loss in the mother liquor. | Thermally stable, solid acyl chlorides. |

| Inert Chromatography | Good for separating closely related impurities. | Potential for hydrolysis on stationary phase; requires strictly anhydrous conditions. americanpharmaceuticalreview.com | Small-scale purifications where distillation or recrystallization is ineffective. |

| Direct Use | Avoids purification losses and decomposition risk. | Impurities are carried into the next reaction step. | Situations where the crude product is of sufficient purity for the subsequent reaction. researchgate.net |

Chemical Reactivity and Transformation Pathways of 4,6 Dinitro 1,3 Benzenedicarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 4,6-Dinitro-1,3-benzenedicarbonyl chloride is nucleophilic acyl substitution. The presence of two nitro groups significantly enhances the electrophilicity of the two carbonyl carbons through a strong negative inductive (-I) and resonance (-M) effect. This activation facilitates reactions with a wide range of nucleophiles under mild conditions. The general mechanism proceeds via a tetrahedral addition-elimination pathway, where the nucleophile attacks a carbonyl carbon, forming a transient tetrahedral intermediate, which then collapses to expel a chloride ion, regenerating the carbonyl and forming the substituted product.

This compound readily reacts with oxygen-centered nucleophiles such as alcohols and phenols to form the corresponding diesters. These esterification reactions are typically rapid and can often be carried out at room temperature, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride (HCl) byproduct. rsc.org

The high reactivity of the diacyl chloride makes it a valuable monomer for the synthesis of wholly aromatic polyesters through polycondensation with various aromatic diols (bisphenols). derpharmachemica.com These reactions, often performed using interfacial polymerization techniques, yield polymers with high thermal stability and specific mechanical properties. derpharmachemica.comkpi.ua The reaction with a diol, such as Bisphenol-A, would proceed to form a polyester (B1180765) chain.

Table 1: Examples of Esterification Reactions This table presents hypothetical reactions based on the known reactivity of acyl chlorides.

| Nucleophile | Reagent | Product |

|---|---|---|

| Methanol (B129727) | This compound | Dimethyl 4,6-dinitro-1,3-benzenedicarboxylate |

| Phenol | This compound | Diphenyl 4,6-dinitro-1,3-benzenedicarboxylate |

| Ethylene Glycol | This compound | Poly(ethylene 4,6-dinitroisophthalate) |

| Bisphenol-A | This compound | Poly(bisphenol-A 4,6-dinitroisophthalate) |

Nitrogen-centered nucleophiles, such as primary and secondary amines, react vigorously with this compound to yield diamides. fishersci.itlibretexts.org These reactions are fundamental in the synthesis of polyamides. The condensation of this compound with diamines produces aromatic polyamides (aramids), analogous to the commercial polymers Nomex® and Kevlar®, which are synthesized from isophthaloyl chloride and terephthaloyl chloride, respectively. ontosight.aiontosight.ai The inclusion of the dinitro-substituted monomer can be used to modify polymer properties. The amidation reaction typically requires a base to neutralize the HCl generated. hud.ac.uk

Hydrazine (B178648) and its derivatives also react readily to form the corresponding dihydrazides. This reactivity is analogous to that observed with related compounds like 1,3-dichloro-4,6-dinitrobenzene, where hydrazine displaces the chloride groups. researchgate.netresearchgate.net The resulting dinitro-substituted benzhydrazides can serve as intermediates for the synthesis of more complex heterocyclic structures.

Table 2: Examples of Amidation and Derivatization Reactions This table presents hypothetical reactions based on the known reactivity of acyl chlorides.

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia (B1221849) | This compound | 4,6-Dinitro-1,3-benzenedicarboxamide |

| Aniline | This compound | N1,N3-Diphenyl-4,6-dinitro-1,3-benzenedicarboxamide |

| 1,6-Hexanediamine (B7767898) | This compound | Polyamide from 1,6-hexanediamine and 4,6-dinitroisophthaloyl chloride |

| Hydrazine | This compound | 4,6-Dinitro-1,3-benzenedicarbohydrazide |

While less common, phosphorus-containing nucleophiles can react with highly electrophilic acyl chlorides. For instance, trialkyl phosphites are known to react with acyl chlorides. A plausible pathway involves the nucleophilic attack of the phosphorus atom on a carbonyl carbon of this compound. This could lead to a variety of products depending on the reaction conditions and the fate of the resulting intermediate. One potential outcome is a reaction analogous to the Arbuzov reaction, which would ultimately form an acylphosphonate after rearrangement. Given the two acyl chloride groups, this could lead to the formation of a bis(acylphosphonate) derivative. Research on related systems shows that phosphinidene (B88843) precursors can react with benzoyl chloride to yield acyl(chloro)phosphines, demonstrating the feasibility of P-C bond formation at the carbonyl carbon. nih.gov

Kinetic studies on the solvolysis (reaction with the solvent, e.g., alcoholysis) of substituted benzoyl chlorides provide significant insight into the reactivity of this compound. uni.edu The rates of these reactions are highly sensitive to the electronic effects of the substituents on the aromatic ring. This relationship is often quantified by the Hammett equation (log(k/k₀) = ρσ), where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant.

Electron-withdrawing groups, like the nitro group, have large, positive σ values. Studies on the alcoholysis and aminolysis of benzoyl chlorides consistently show a large, positive ρ value, indicating that electron-withdrawing substituents significantly accelerate the rate of nucleophilic attack. rsc.orgnih.govbeilstein-journals.org This is because these groups stabilize the buildup of negative charge on the carbonyl oxygen in the transition state of the rate-determining addition step. For this compound, the cumulative effect of two nitro groups would result in a dramatically enhanced reaction rate compared to unsubstituted isophthaloyl chloride.

Table 3: Hammett Equation Data for Related Acyl Transfer Reactions

| Reaction | ρ (rho) Value | Interpretation | Reference |

|---|---|---|---|

| Solvolysis of p-substituted benzoyl chlorides in 97% HFIP | Positive | Cationic mechanism dominant, but accelerated by EWGs in other solvents. | nih.gov |

| Aminolysis of substituted phenyl benzoates | ~1.0-1.4 | Significant charge development in the transition state, accelerated by EWGs on the benzoyl group. | koreascience.kr |

| Reactions of dinitrophenyl furoates with phenoxides | 3.18 - 3.56 | High sensitivity to electronic effects; strong acceleration by EWGs on the acyl group. | mdpi.com |

HFIP = Hexafluoroisopropanol; EWG = Electron-Withdrawing Group

Reactions Involving the Nitro Functionality

The nitro groups on the aromatic ring can also undergo chemical transformations, most notably reduction to amino groups.

The selective reduction of the nitro groups of this compound to form 4,6-Diamino-1,3-benzenedicarbonyl chloride is a significant synthetic challenge. Acyl chlorides are highly reactive towards many reducing agents that are also capable of reducing nitro groups (e.g., catalytic hydrogenation with Pd/C, metal/acid combinations). commonorganicchemistry.com A direct, one-pot conversion is generally not feasible as the reducing agent would preferentially attack the more electrophilic acyl chloride moieties, leading to their reduction to alcohols or other products.

Therefore, a more viable synthetic strategy involves a multi-step sequence:

Start with a more stable precursor , such as 4,6-dinitroisophthalic acid.

Selectively reduce the two nitro groups on this precursor to form 4,6-diaminoisophthalic acid. Reagents like sodium sulfide (B99878) (Na₂S) or stannous chloride (SnCl₂) are sometimes used for the selective reduction of one nitro group in the presence of others, or for reducing nitro groups in the presence of less reactive functional groups like carboxylic acids. commonorganicchemistry.comspcmc.ac.in Catalytic hydrogenation can also be employed at this stage.

Convert the resulting diaminodicarboxylic acid to the diacyl chloride . This final step is typically achieved by treating 4,6-diaminoisophthalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

This indirect pathway avoids the complication of the highly reactive acyl chloride group during the reduction step, enabling the successful synthesis of the corresponding diamino-diacyl chloride monomer, which is valuable for the production of advanced polymers. A similar multi-step approach is used in the synthesis of related monomers like 4,6-diamino-1,3-benzenediol. google.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dinitroisophthaloyl chloride |

| Pyridine |

| Triethylamine |

| Hydrogen chloride |

| Bisphenol-A |

| Methanol |

| Dimethyl 4,6-dinitro-1,3-benzenedicarboxylate |

| Phenol |

| Diphenyl 4,6-dinitro-1,3-benzenedicarboxylate |

| Ethylene Glycol |

| Poly(ethylene 4,6-dinitroisophthalate) |

| Poly(bisphenol-A 4,6-dinitroisophthalate) |

| Ammonia |

| 4,6-Dinitro-1,3-benzenedicarboxamide |

| Aniline |

| N1,N3-Diphenyl-4,6-dinitro-1,3-benzenedicarboxamide |

| 1,6-Hexanediamine |

| Hydrazine |

| 4,6-Dinitro-1,3-benzenedicarbohydrazide |

| 1,3-dichloro-4,6-dinitrobenzene |

| Trialkyl phosphite |

| Nomex |

| Kevlar |

| Isophthaloyl chloride |

| Terephthaloyl chloride |

| 4,6-dinitroisophthalic acid |

| 4,6-diaminoisophthalic acid |

| 4,6-Diamino-1,3-benzenedicarbonyl chloride |

| Sodium sulfide |

| Stannous chloride |

| Thionyl chloride |

| Oxalyl chloride |

| 4,6-diamino-1,3-benzenediol |

Investigations into Charge-Transfer Complex Formation with Electron Donors

The highly electron-deficient nature of the dinitrobenzene core in this compound makes it a potent π-electron acceptor. This characteristic facilitates the formation of charge-transfer (CT) complexes with suitable electron donor molecules. nih.gov These complexes arise from the interaction between an electron-rich donor and an electron-poor acceptor, resulting in a weak electronic association that often produces a distinct color.

The formation and stability of these CT complexes are influenced by several factors, including the electron affinity of the acceptor, the molecular structure of the donor, and the polarity of the solvent. nih.gov In the case of dinitrobenzene derivatives, they act as π-acceptors in these complexes. nih.govnih.gov The interaction typically involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor molecule to the lowest unoccupied molecular orbital (LUMO) of the dinitrobenzene acceptor. Spectroscopic methods, such as UV-Vis, IR, and NMR spectroscopy, are commonly employed to study and characterize these charge-transfer complexes. nih.gov For instance, the appearance of a new, often broad, absorption band in the electronic spectrum is a hallmark of CT complex formation. While direct studies on this compound are not extensively detailed, research on structurally similar 4,6-dihalo-1,3-dinitrobenzenes shows they form 1:1 charge-transfer complexes with donors like pyrene (B120774), which can be isolated as distinct crystalline solids. zenodo.org

Table 1: Factors Influencing Charge-Transfer Complex Formation

| Factor | Description | Impact on Complex Formation |

| Electron Affinity of Acceptor | The ability of the acceptor molecule to accept an electron. | Higher electron affinity, driven by electron-withdrawing groups like -NO₂, leads to stronger complex formation. |

| Ionization Potential of Donor | The energy required to remove an electron from the donor molecule. | Lower ionization potential in the donor molecule facilitates charge transfer and results in a more stable complex. |

| Solvent Polarity | The polarity of the medium in which the complex is formed. | Solvent polarity can influence the stability and spectroscopic characteristics of the charge-transfer complex. nih.gov |

| Steric Hindrance | Physical obstruction between the donor and acceptor molecules. | Significant steric hindrance can impede the close association required for effective charge-transfer interaction. |

Nucleophilic Aromatic Substitution (SNAr) on the Dinitrobenzene Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. libretexts.orglibretexts.org The dinitrobenzene core of this compound is highly activated for such reactions. The two nitro groups exert a powerful electron-withdrawing effect, significantly reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles. wikipedia.orgyoutube.com

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org In this compound, the nitro groups are positioned meta to each other and ortho/para to the other ring positions. If a suitable leaving group (like a halogen) were present on the ring at positions 2 or 5, the ring would be highly activated towards SNAr. While the acyl chloride groups are not typical leaving groups in SNAr, the principle of ring activation by the nitro groups remains. This inherent electrophilicity makes the aromatic core a target for strong nucleophiles, potentially leading to substitution reactions under specific conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation with Aromatic Substrates)

While the dinitrobenzene core is activated for nucleophilic attack, it is strongly deactivated towards electrophilic aromatic substitution (EAS). The two nitro groups and two acyl chloride groups are powerful deactivating groups, withdrawing electron density from the benzene (B151609) ring and making it highly unreactive towards electrophiles. masterorganicchemistry.com Therefore, further substitution on the dinitrobenzene ring via reactions like Friedel-Crafts acylation is generally not feasible.

However, the acyl chloride functionalities of this compound make the molecule itself a potent reagent for the Friedel-Crafts acylation of other aromatic compounds. chemguide.co.ukmasterorganicchemistry.com In this reaction, an acyl group is attached to an aromatic ring. chemguide.co.uk The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride. masterorganicchemistry.comnih.gov

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic substrate (e.g., benzene or toluene). nih.gov Given that this compound possesses two acyl chloride groups, it can be used to acylate two equivalents of an aromatic substrate or to synthesize polymers and macrocycles by reacting with difunctional aromatic compounds.

Table 2: General Scheme for Friedel-Crafts Acylation Using the Subject Compound

| Reactant 1 | Reactant 2 (Substrate) | Catalyst | Product Type |

| This compound | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Di-aroyl-4,6-dinitrobenzene |

| This compound | Anisole | Lewis Acid (e.g., AlCl₃) | Bis(methoxybenzoyl)-4,6-dinitrobenzene |

| This compound | Toluene (B28343) | Lewis Acid (e.g., AlCl₃) | Bis(methylbenzoyl)-4,6-dinitrobenzene |

Cross-Coupling Reactions and Advanced C-C Bond Formations

The acyl chloride groups are versatile handles for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation. researchgate.net The palladium-catalyzed coupling of acyl chlorides with organoboronic acids provides a direct and highly chemoselective route to synthesize ketones. acs.orgnsf.govacs.org This transformation is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nsf.gov

The reaction of this compound with two equivalents of an organoboronic acid in the presence of a palladium catalyst and a base would yield a diketone. The catalytic cycle generally involves the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. harvard.edu Recent advancements have even led to the development of solvent-free, mechanochemical methods for this transformation, enhancing its efficiency and environmental friendliness. nsf.govorganic-chemistry.org

Beyond the Suzuki-Miyaura reaction, the acyl chloride groups of this compound can participate in other metal-catalyzed cross-coupling reactions. These reactions provide alternative pathways to functionalize the molecule and synthesize diverse derivatives. For example, the Sonogashira cross-coupling of acyl chlorides with terminal alkynes, typically catalyzed by palladium and copper, can be used to synthesize ynones.

Furthermore, recent research has focused on using nitroarenes themselves as coupling partners in "denitrative" cross-coupling reactions, where the nitro group is replaced. researchgate.net Although more challenging than couplings involving aryl halides, these methods are gaining traction as they avoid pre-functionalization steps. acs.orgacs.org Such a strategy could potentially be applied to the dinitrobenzene core of the title compound to replace one or both nitro groups with other functionalities, representing an advanced pathway for molecular diversification.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of derivatives synthesized from 4,6-Dinitro-1,3-benzenedicarbonyl chloride. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: In derivatives of this compound, the proton NMR spectrum provides key information about the aromatic core. The two protons on the dinitro-substituted benzene (B151609) ring typically appear as distinct signals in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups. Their chemical shifts and coupling constants are diagnostic of their positions on the ring. For example, in a symmetrically substituted diamide (B1670390) derivative, the two aromatic protons would be chemically equivalent, likely producing a single sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. researchgate.net Key signals include those for the carbonyl carbons of the acyl chloride or derivative groups, which are typically found in the 160-170 ppm range. The aromatic carbons show distinct chemical shifts based on their substitution pattern; carbons bearing the nitro groups are significantly deshielded, while others are influenced by the carbonyl substituents. chemicalbook.commdpi.com

2D NMR Spectroscopy: For more complex derivatives, 2D NMR techniques such as Correlation Spectroscopy (COSY) are employed. COSY experiments establish proton-proton coupling relationships, allowing for the mapping of spin systems within the molecule. This is particularly useful for confirming the connectivity of protons in aliphatic chains of ester or amide derivatives attached to the dicarbonyl backbone. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative (N¹,N³-diethyl-4,6-dinitro-1,3-benzenedicarboxamide)

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-5 | Aromatic | ~8.8 - 9.2 | Singlet |

| -NH- | Amide | ~8.5 - 9.0 | Triplet |

| -CH₂- | Aliphatic | ~3.4 - 3.6 | Quartet |

| -CH₃ | Aliphatic | ~1.2 - 1.4 | Triplet |

| C=O | Carbonyl | ~164 - 168 | - |

| C-4, C-6 | Aromatic (C-NO₂) | ~148 - 152 | - |

| C-1, C-3 | Aromatic (C-C=O) | ~135 - 140 | - |

| C-2, C-5 | Aromatic (C-H) | ~125 - 130 | - |

| -CH₂- | Aliphatic | ~40 - 42 | - |

| -CH₃ | Aliphatic | ~14 - 16 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel compounds derived from this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the confident determination of a molecule's empirical formula. rsc.org

This technique is particularly valuable when characterizing the products of complex reactions where multiple outcomes are possible. By comparing the experimentally measured accurate mass to the calculated mass for proposed structures, chemists can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS allow for detailed fragment analysis. The fragmentation patterns of the parent ion provide valuable structural information. For derivatives of this compound, characteristic neutral losses can be observed, such as the loss of chlorine (Cl), carbon monoxide (CO), or nitro groups (NO₂), which helps to piece together the molecular structure.

Table 2: HRMS Data for a Hypothetical Reaction Product (4,6-Dinitro-1,3-phenylene)dimethanol

| Parameter | Value |

| Proposed Formula | C₈H₈N₂O₆ |

| Calculated Mass [M+H]⁺ | 229.0404 amu |

| Measured Mass [M+H]⁺ | 229.0401 amu |

| Mass Error | -1.3 ppm |

| Key MS/MS Fragments | m/z 211 (Loss of H₂O) |

| m/z 183 (Loss of H₂O, CO) | |

| m/z 165 (Loss of 2H₂O, CO) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of purity assessment and reaction monitoring in the synthesis and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the reactive this compound and its derivatives. energetic-materials.org.cn Due to the high reactivity of acyl chlorides, which are prone to hydrolysis, derivatization is often employed to convert them into more stable products before analysis. google.com

Advanced detection methods significantly enhance the utility of HPLC:

Diode Array Detection (DAD): A DAD detector measures absorbance across a wide range of UV-visible wavelengths simultaneously. scioninstruments.com This provides a complete UV-Vis spectrum for each peak in the chromatogram, which can be used to identify compounds and assess peak purity. mdpi.com The nitroaromatic structure of the target compound and its derivatives ensures strong chromophores, making DAD a highly effective detection method. scioninstruments.comscielo.br

Electrochemical Detection (ED): This technique offers high sensitivity for analytes that can be oxidized or reduced. The nitro groups on the benzene ring are electrochemically active, making ED a viable option for the trace-level detection of these compounds and their metabolites. nih.gov

Direct analysis of acyl chlorides like this compound by Gas Chromatography (GC) is often impractical due to their high reactivity and potential for thermal degradation in the hot injector port. researchgate.net Therefore, derivatization is a crucial step to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. researchgate.net

Common derivatization strategies include:

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) converts the acyl chlorides into their corresponding esters.

Amidation: Reaction with a primary or secondary amine yields the corresponding amides.

These derivatization reactions produce compounds that are less reactive and more amenable to GC separation and detection. nih.gov This approach is particularly useful for quantifying the starting material or specific byproducts in a reaction mixture by converting them into stable derivatives that can be easily analyzed. doaj.org

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com SFC is particularly advantageous for the analysis of thermally labile and reactive molecules like acyl chlorides. wikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. shimadzu.com

Operating at lower temperatures than GC, SFC minimizes the risk of thermal degradation of sensitive analytes. americanpharmaceuticalreview.com This makes it a powerful tool for the direct analysis of certain acyl chlorides without the need for derivatization, offering a "green" chromatography option due to the reduction in organic solvent use. americanpharmaceuticalreview.comchromatographyonline.com

Table 3: Comparison of Chromatographic Techniques for Acyl Chloride Analysis

| Technique | Mobile Phase | Typical Analytes | Derivatization | Key Advantages |

| HPLC | Liquid (e.g., Acetonitrile/Water) | Non-volatile, polar derivatives | Often required for acyl chloride | Versatile, advanced detectors (DAD, ED) |

| GC | Inert Gas (e.g., He, N₂) | Volatile, thermally stable derivatives | Essential for acyl chloride | High resolution for volatile compounds |

| SFC | Supercritical CO₂ (+ modifier) | Thermally labile, moderately polar compounds | May not be required | Fast analysis, reduced solvent use, gentle |

X-ray Diffraction Analysis for Single Crystal Structures of Derivatives and Co-crystals

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials. nih.govresearchgate.net For derivatives of this compound that can be grown as single crystals, XRD provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

This technique is also invaluable for studying intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. nih.gov

In the context of crystal engineering, XRD is essential for the characterization of co-crystals . A co-crystal is a multi-component crystalline solid where the components (e.g., an active pharmaceutical ingredient and a coformer) are present in a specific stoichiometric ratio and interact through non-ionic forces like hydrogen bonds. crystalpharmatech.comnih.govworktribe.com Derivatives of this compound can be designed to form co-crystals with other molecules, and XRD is the primary tool used to confirm the formation of these novel structures and to understand the specific interactions that hold them together. crystalpharmatech.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics and predicting the reactivity of molecules. scholarsresearchlibrary.comresearchgate.net These methods have been applied to various nitroaromatic compounds to elucidate their structure, reactivity, and properties. scholarsresearchlibrary.comosti.gov For 4,6-Dinitro-1,3-benzenedicarbonyl chloride, the presence of two strongly electron-withdrawing nitro groups (-NO₂) and two carbonyl chloride (-COCl) groups on the benzene (B151609) ring dictates its chemical behavior. DFT calculations are instrumental in quantifying the effects of these substituents. scholarsresearchlibrary.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. iastate.edu The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap generally corresponds to high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. iastate.edu

In dinitrobenzene derivatives, the strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO. jetir.orgresearchgate.net This makes the aromatic ring highly susceptible to nucleophilic attack. DFT calculations performed on related dinitrobenzene compounds, such as 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), provide insight into these electronic properties. jetir.org The analysis of the wave function often indicates that electron absorption corresponds to the transition from the ground state to the first excited state, primarily described by an electron excitation from the HOMO to the LUMO. jetir.org A molecule with a low HOMO-LUMO gap is generally reactive. iastate.edu

Table 1: Calculated Frontier Orbital Energies and Gaps for Dinitrobenzene Derivatives

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) | B3LYP/6-311+G(d,p) | -8.03 | -2.71 | 5.32 | researchgate.net |

| 1,3-Dinitrobenzene (B52904) | - | - | - | - | - |

Electrostatic potential (ESP) maps, also known as molecular electrostatic potential surfaces, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact, particularly in identifying sites for nucleophilic and electrophilic attack. libretexts.orgwalisongo.ac.id In an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com

For dinitroaromatic compounds, the powerful electron-withdrawing effect of the nitro groups creates a significant positive electrostatic potential on the aromatic ring, making it highly electrophilic. researchgate.netresearchgate.net In the case of this compound, both the nitro groups and the carbonyl chloride groups would withdraw electron density, rendering the benzene ring and the carbonyl carbons strongly electron-deficient (electrophilic sites). The oxygen atoms of the nitro and carbonyl groups would, in contrast, be regions of high electron density (nucleophilic sites). walisongo.ac.id

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the structures and energies of transient species like reaction intermediates and transition states. For dinitroaromatic compounds, a common reaction is nucleophilic aromatic substitution (SₙAr), which proceeds through a high-energy intermediate known as a Meisenheimer complex. researchgate.netstackexchange.com

Theoretical calculations can model the formation of this intermediate when a nucleophile attacks the electron-deficient aromatic ring. nih.gov Studies on the reaction of 1,3-dinitrobenzene with nucleophiles have utilized computational methods to investigate these pathways. researchgate.net For this compound, hydrolysis or reaction with other nucleophiles would involve the formation of tetrahedral intermediates at the carbonyl carbons and potentially Meisenheimer complexes on the aromatic ring. Quantum chemical calculations can determine the activation energies (the energy of the transition state) for these steps, providing a quantitative prediction of reaction rates and identifying the most likely reaction pathway. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational flexibility and intermolecular interactions. Ab initio MD simulations have been used to study the behavior of related compounds like crystalline 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) under various conditions, revealing insights into its structural stability and hydrogen bonding networks. researchgate.netrsc.org

For this compound, MD simulations could be employed to study its conformational landscape, particularly the rotational freedom of the carbonyl chloride and nitro groups. Furthermore, these simulations can model how the molecule interacts with solvents or other reagents, providing a dynamic picture of the solvation shell and the approach of a nucleophile before a reaction. Studies on 1,3-dinitrobenzene (DNB) have used MD to investigate its reaction dynamics, demonstrating the utility of this approach for understanding energetic materials. pku.edu.cn

Quantitative Structure-Activity Relationships (QSAR) for Related Dinitroaromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.gov Numerous QSAR studies have been conducted on nitroaromatic compounds to predict properties like toxicity based on calculated molecular descriptors. scholarsresearchlibrary.comscholarsresearchlibrary.com

Key descriptors in these models often include electronic parameters, such as the energy of the LUMO (E_LUMO), which reflects the molecule's electrophilicity, and hydrophobicity parameters like the logarithm of the octanol-water partition coefficient (logP). nih.govresearchgate.net For dinitro aromatic compounds, electronic descriptors like E_LUMO are often critical in predicting their reactivity and toxicity due to their high electrophilic nature. researchgate.net These validated QSAR models can be used to estimate the properties of untested compounds, including this compound, based on its calculated descriptors. scholarsresearchlibrary.com

Computational Modeling of Reaction Kinetics and Mechanisms for Hydrolysis and Substitution

Computational modeling provides profound insights into the kinetics and mechanisms of chemical reactions. For this compound, the most significant reactions are hydrolysis and nucleophilic substitution at the acyl chloride groups.

Advanced Materials Science and Polymerization Applications

Condensation Polymerization via Polyacylation Reactions

Condensation polymerization, specifically through polyacylation, is a primary method for synthesizing high-performance polymers from monomers like 4,6-Dinitro-1,3-benzenedicarbonyl chloride. This process involves the reaction of the diacyl chloride with nucleophilic co-monomers, such as diols or diamines, to form ester or amide linkages, respectively, with the concurrent elimination of a small molecule, typically hydrogen chloride (HCl). Aromatic diacyl chlorides are frequently used to produce polymers with high thermal stability and mechanical strength. ontosight.ai The reaction can be performed through various techniques, including solution polymerization or interfacial polymerization, to achieve high molecular weight polymers. researchgate.netderpharmachemica.com

Synthesis of Polyesters with Diols

The reaction of this compound with various diols yields aromatic-aliphatic or wholly aromatic polyesters. This step-growth polymerization proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the diol attack the highly electrophilic carbonyl carbons of the diacyl chloride.

The general reaction scheme is as follows: n (ClOC)₂C₆H₂(NO₂)₂ + n HO-R-OH → [-OC-C₆H₂(NO₂)₂-CO-O-R-O-]ₙ + 2n HCl

This synthesis is typically carried out in a suitable solvent at elevated temperatures or via interfacial polycondensation at ambient temperatures. derpharmachemica.com The choice of the diol (R group) is critical in determining the final properties of the polyester (B1180765), such as its rigidity, solubility, and thermal characteristics. The incorporation of rigid aromatic diols can lead to materials with high glass transition temperatures (Tg) and thermal stability. nih.gov

Table 1: Representative Diols for Polyester Synthesis

| Diol Name | Chemical Structure | Expected Polymer Characteristic |

|---|---|---|

| Bisphenol A | HO-C₆H₄-C(CH₃)₂-C₆H₄-OH | High rigidity and thermal stability |

| Ethylene Glycol | HO-CH₂-CH₂-OH | Increased flexibility compared to aromatic diols |

| 1,4-Butanediol | HO-(CH₂)₄-OH | Semi-crystalline with moderate flexibility |

Synthesis of Polyamides with Diamines

The synthesis of polyamides from this compound and diamines is generally a very rapid and efficient process due to the high nucleophilicity of amines. nih.gov This reaction forms the basis for producing high-performance aromatic polyamides, often referred to as aramids, when aromatic diamines are used. The polymerization occurs via a similar nucleophilic acyl substitution pathway.

The general reaction scheme is as follows: n (ClOC)₂C₆H₂(NO₂)₂ + n H₂N-R'-NH₂ → [-OC-C₆H₂(NO₂)₂-CO-HN-R'-NH-]ₙ + 2n HCl

Low-temperature solution or interfacial polymerization methods are commonly employed to manage the high reactivity and achieve high molecular weights. researchgate.net An acid scavenger, such as a tertiary amine or an inorganic base, is typically required to neutralize the HCl byproduct, which would otherwise protonate the diamine monomer and halt the polymerization. researchgate.net

Table 2: Representative Diamines for Polyamide Synthesis

| Diamine Name | Chemical Structure | Expected Polymer Characteristic |

|---|---|---|

| m-Phenylenediamine | H₂N-C₆H₄-NH₂ | Excellent thermal and chemical resistance |

| p-Phenylenediamine | H₂N-C₆H₄-NH₂ | High modulus, rigid-rod polymer structure |

| Hexamethylenediamine | H₂N-(CH₂)₆-NH₂ | Semi-crystalline, tough, and flexible (Nylon-type) |

Investigation of Polymerization Mechanisms and Kinetics with Aromatic Diacyl Chlorides

The polycondensation of aromatic diacyl chlorides with diols or diamines follows a step-growth mechanism. The reaction proceeds through a series of discrete nucleophilic acyl substitution steps. In the case of acylation, the carbonyl carbon of the acid chloride is the electrophile, which is attacked by the nucleophilic oxygen of a diol or nitrogen of a diamine. youtube.com This forms a tetrahedral intermediate that subsequently collapses, expelling a chloride ion and forming the new ester or amide bond.

Impact of Dinitro Functionality on Polymerization Reactivity and Polymer Microstructure

The two nitro (NO₂) groups on the benzene (B151609) ring of this compound have a profound influence on its reactivity. Nitro groups are powerful electron-withdrawing groups, acting through both the inductive and resonance effects.

Effect on Reactivity : The strong electron-withdrawing nature of the two nitro groups significantly increases the electrophilicity of the two carbonyl carbons. This heightened partial positive charge makes the monomer exceptionally reactive towards nucleophiles like diols and diamines. Consequently, polymerization reactions involving this monomer are expected to proceed at a much faster rate compared to its non-nitrated analog, isophthaloyl chloride. This enhanced reactivity can be advantageous for achieving high molecular weights quickly, even under mild reaction conditions.

Effect on Polymer Microstructure and Properties :

Rigidity and Interchain Interactions : The presence of the bulky and polar nitro groups increases the rotational barrier along the polymer backbone, leading to a more rigid and stiffer chain. This rigidity typically results in polymers with higher glass transition temperatures (Tg) and improved thermal stability.

Charge-Transfer Complexes : The electron-deficient nature of the dinitro-aromatic unit can promote the formation of intermolecular charge-transfer complexes with electron-rich segments of adjacent polymer chains or other molecules. These interactions can act as physical crosslinks, enhancing the mechanical properties and solvent resistance of the material.

Solubility : While increasing rigidity, the polar nitro groups may also enhance the solubility of the resulting polymers in polar aprotic solvents such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can be beneficial for polymer processing.

Development of Functional Polymers and Networks

The unique electronic properties imparted by the dinitro functionality make this compound an attractive monomer for the development of advanced functional polymers and networks with tailored properties for specialized applications.

Incorporation into Optoelectronic and Semiconducting Polymer Systems

In the field of organic electronics, materials with distinct electron-donating and electron-accepting properties are essential for devices like organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Polymers used in these applications often feature a backbone composed of alternating electron-rich (donor) and electron-deficient (acceptor) units.

The 4,6-dinitro-1,3-phenylene unit derived from this compound is a potent electron-accepting moiety. By copolymerizing this monomer with an electron-rich diamine or diol, it is possible to synthesize donor-acceptor polymers. Such polymers could exhibit interesting photophysical properties, including tunable absorption spectra and energy levels, which are critical for optoelectronic applications. nih.gov The strong electron-accepting nature of this building block could facilitate efficient charge separation in OPVs or improve electron transport in n-type OFETs.

Synthesis of Polymers for Energy Storage or Conversion Applications

The dinitrated aromatic diacyl chloride, this compound, serves as a promising monomer for the synthesis of advanced polymers tailored for energy applications. Its rigid aromatic structure and reactive acyl chloride groups enable its use in polycondensation reactions, typically with aromatic diamines or bisphenols, to create high-performance polymers such as aromatic polyamides (aramids) or polyarylates. These polymers are increasingly explored as precursors for porous carbon materials used in energy storage devices like supercapacitors.

Conjugated microporous polymers (CMPs) are a class of materials that have garnered significant attention for energy storage due to their high surface area, permanent porosity, and tunable physicochemical properties. researchgate.net The general strategy involves synthesizing a highly cross-linked, porous polymer network which is then carbonized at elevated temperatures (e.g., 700-800 °C). This process converts the polymer into a porous carbonaceous material with a large surface area, which is crucial for the formation of the electric double layer in supercapacitors. rsc.org

While direct synthesis of CMPs from this compound for energy storage is an emerging area, the principle is well-established with analogous monomers. For instance, CMPs synthesized through Friedel–Crafts polymerization of cyanuric chloride and other aromatic linkers have been successfully transformed into porous carbons for supercapacitor electrodes. rsc.org The resulting materials exhibit properties conducive to high-performance energy storage. The presence of heteroatoms, such as nitrogen and oxygen from the dinitro groups in the target compound, is particularly advantageous. Upon carbonization, these heteroatoms can be incorporated into the carbon framework, enhancing the material's electrochemical properties through pseudocapacitive effects and improving the wettability of the electrode surface. rsc.org

The table below showcases the performance of porous carbons derived from various CMPs, illustrating the potential for materials synthesized using dinitro-aromatic monomers.

Table 1: Performance of Various Conjugated Microporous Polymers in Supercapacitor Applications

| Polymer Precursor (Monomers) | Carbonization Temp. (°C) | BET Surface Area (m²/g) | Specific Capacitance (F/g) | Electrolyte | Citation |

|---|---|---|---|---|---|

| Tetraphenylcyclopentadiene + Cyanuric Chloride | 700 | 132 | 83 @ 1.0 A/g | 1 M KOH | rsc.org |

| Tetraphenylethene + Cyanuric Chloride | 800 | 1100 | 453 @ 5 mV/s | Not Specified | |

| Triphenylamine + Phenazine Linkers | Not carbonized | up to 815 | 356 @ 1 A/g | Not Specified | researchgate.net |

Exploration of Polymers with Unique Chemical Resistance and Thermal Stability through Dinitro-Aromatic Units

Aromatic polyamides, often referred to as aramids, are a class of polymers renowned for their exceptional thermal stability and chemical resistance. mdpi.comresearchgate.net These properties stem from the high bond energy of the aromatic rings and the strong intermolecular forces, including hydrogen bonding, between the polymer chains. The synthesis of aramids typically involves the low-temperature polycondensation of an aromatic diacid chloride with an aromatic diamine. nih.gov

The incorporation of dinitro-aromatic units, through the use of monomers like this compound, is a strategic approach to further enhance these properties. The nitro group (NO₂) is a very strong electron-withdrawing group. mdpi.com The presence of two such groups on the benzene ring significantly reduces the electron density of the ring, making it less susceptible to chemical attack and increasing its oxidative stability. This inherent stability of the dinitro-aromatic monomer unit is transferred to the resulting polymer backbone.

The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. Aromatic polyamides generally exhibit high decomposition temperatures. For instance, many aramids show a 10% weight loss temperature (T₁₀) in excess of 450 °C in a nitrogen atmosphere. mdpi.comresearchgate.net Polyimides derived from the nitration of polystyrene also show excellent thermal stability, with decomposition temperatures greater than 550°C. The bulky and rigid nature of the dinitro-benzenedicarbonyl unit contributes to a high glass transition temperature (Tg), restricting segmental chain motion and helping the material retain its mechanical properties at elevated temperatures. nih.gov

In terms of chemical resistance, the stable aromatic amide linkages are resistant to a wide range of organic solvents. celanese.com While highly polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) can dissolve many aramids, they are generally resistant to alcohols, hydrocarbons, and oils. nih.govcelanese.com The introduction of electron-withdrawing groups like nitro groups enhances this resistance.

Table 2: Thermal Properties of Various Aromatic Polyamides and Related Polymers

| Polymer System | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T₁₀, °C) | Polymerization Monomers | Citation |

|---|---|---|---|---|

| Aromatic Polyamides with Sulfonyl Groups | 237–254 | >450 (approx.) | 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene + Isophthaloyl/Terephthaloyl chloride | mdpi.com |

| Poly(ether-amide)s with Trifluoromethyl Groups | 160–220 | 362-433 | Bis(ether-amide) monomer + Aromatic acids | mdpi.com |

| Poly(amide-imide)s with Triphenylamine Units | 168–274 | >447 | 2,4-diaminotriphenylamine + Diimide-dicarboxylic acids | researchgate.net |

| Aromatic Polyamides with Adamantane Groups | >350 | >450 | Spiro-(adamantane-2,9′(2′,7′-diamino)-fluorene) + Diacid chlorides | mdpi.com |

Supramolecular Chemistry and Crystal Engineering with Aromatic Diacyl Chlorides

Aromatic diacyl chlorides like this compound are pivotal building blocks in supramolecular chemistry and crystal engineering. While the acyl chloride groups themselves are highly reactive and typically used to form stable covalent bonds (e.g., amides or esters), the resulting molecules, which feature a rigid dinitro-aromatic core, are excellent candidates for constructing complex, ordered structures through non-covalent interactions. nih.govrsc.org

Design of Hydrogen-Bonded Frameworks and Co-crystals

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. researchgate.net The design of HOFs relies on the predictable and directional nature of these bonds. To utilize this compound in this context, it is first converted into a derivative that possesses hydrogen bond donor and/or acceptor sites. For example, reaction with an amino acid would yield a dicarboxylic acid, while reaction with ammonia (B1221849) or a primary amine would yield a diamide (B1670390).

Once functionalized, the resulting molecule, with its dinitro-aromatic core, can act as a tecton (a building block) for co-crystals or HOFs. The dinitro groups play a crucial role in this process. The oxygen atoms of the nitro groups are effective hydrogen bond acceptors, readily forming interactions with donor groups like N-H or O-H from a co-former molecule. researchgate.net These interactions, such as N-H···O(nitro) and C-H···O(nitro) hydrogen bonds, are instrumental in guiding the assembly of molecules into specific, extended networks. researchgate.net The formation of co-crystals can modify the physicochemical properties of the constituent molecules. The principles of hydrogen bonding, such as the preference for the best donors to pair with the best acceptors, guide the rational design of these supramolecular structures.

Role of Dinitro and Acyl Chloride Groups in Directing Self-Assembly

The self-assembly of molecules into well-defined supramolecular architectures is governed by a subtle interplay of non-covalent interactions. nih.govrsc.org The functional groups on the this compound scaffold predetermine the geometry and nature of these interactions.

The primary role of the acyl chloride groups is covalent, defining the initial geometry of the building block. Their meta (1,3) positioning on the benzene ring dictates an angular or bent shape for the resulting molecule (e.g., a 4,6-dinitroisophthalamide), which is a critical design element that promotes the formation of complex, non-linear supramolecular structures as opposed to simple linear chains.

The dinitro groups are central to directing the non-covalent assembly through several key interactions:

Hydrogen Bonding: As mentioned, the oxygen atoms are strong hydrogen bond acceptors, forming directional C-H···O and N-H···O bonds that are fundamental to creating ordered crystal packing. researchgate.net

π-π Stacking: The powerful electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This allows it to form favorable π-π stacking interactions with electron-rich aromatic rings of neighboring molecules.

Other Weak Interactions: The nitro group can participate in other structure-directing interactions, including dipole-dipole interactions and N···O interactions between nitro groups of adjacent molecules. These interactions, though weak individually, collectively contribute significantly to the stability and specific arrangement of molecules within the crystal lattice. researchgate.net

In essence, the acyl chloride groups provide the covalent framework and define the molecular shape, while the dinitro groups orchestrate the precise spatial arrangement of these molecules through a network of specific, directional, non-covalent forces. nih.gov

Research on Derivatization Strategies for Specialized Analytical and Bioanalytical Applications

Derivatization for Chromatographic Detection and Quantification in Complex Matrices

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), often rely on derivatization to analyze compounds that are otherwise difficult to detect. The dinitrobenzoyl moiety is an excellent chromophore, allowing for strong UV absorption and enabling sensitive quantification.

The reaction of dinitrobenzoyl chlorides with alcohols and other hydroxyl-containing compounds to form stable dinitrobenzoate esters is a classic and reliable derivatization method. sciepub.com This strategy is frequently employed in the qualitative analysis of alcohols; the resulting crystalline ester derivatives have sharp, characteristic melting points that aid in identification. sciepub.com

The reaction involves treating the alcohol with the dinitrobenzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. While traditionally used for identification, this esterification reaction is also applicable for quantitative analysis using HPLC with UV detection. nih.gov The strong UV absorbance of the dinitrobenzoate derivative allows for the sensitive detection of alcohols that lack a native chromophore. researchgate.net

Table 1: Conventional Method for Synthesis of 3,5-Dinitrobenzoate Derivatives

| Step | Procedure | Duration |

|---|---|---|

| 1 | Prepare 3,5-dinitrobenzoyl chloride by reacting 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride. | Varies |

| 2 | Mix the prepared 3,5-dinitrobenzoyl chloride with 1 mL of the target alcohol in a dry boiling tube. | - |

| 3 | Heat the mixture in a water bath. | - |

| 4 | Wash the resulting product with saturated sodium bicarbonate solution and then with water. | - |

| 5 | Recrystallize the solid derivative using a suitable solvent (e.g., ethanol). | - |

| Total | - | 45-60 minutes |

Data sourced from a standard undergraduate laboratory procedure. sciepub.com

Similar to alcohols, primary and secondary amines, including amino acids and biogenic amines, react readily with dinitrobenzoyl chlorides to form stable amide derivatives. nih.gov This reaction provides a robust method for the pre-column derivatization of these compounds for HPLC analysis. The reagent 3,5-dinitrobenzoyl chloride (DNBZ-Cl) has been successfully used for the quantitative determination of various biogenic amines in fermented food products. nih.gov

The derivatization is typically rapid, often completed within minutes at room temperature in an alkaline medium. nih.gov The resulting DNBZ-amides are quantified by their UV absorption, commonly around 260 nm. nih.gov This method has proven effective for a wide range of amines, including histamine, tyramine, putrescine, and cadaverine. researchgate.net The detection limits for these derivatives are in the low microgram per liter (µg/L) range, demonstrating the sensitivity of the technique. nih.gov

Table 2: HPLC-UV Derivatization and Detection of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride

| Parameter | Value / Condition |

|---|---|

| Derivatization Reagent | 3,5-dinitrobenzoyl chloride (DNBZ-Cl) |

| Reaction Time | 3 minutes |

| Reaction Medium | 1 M NaOH |

| Detection Wavelength | 260 nm |

| Detection Limits (S/N = 3:1) | 124–864 µg/L |

| Correlation Coefficients (r²) | 0.989–0.996 |

Data from the analysis of biogenic amines in fermented foods. nih.gov

The derivatization strategy extends to more complex biological molecules. A sensitive liquid chromatography method using electrochemical detection was developed for the determination of leukotrienes in biological fluids. In this method, 3,5-dinitrobenzoyl chloride is used to derivatize the hydroxyl groups of non-peptidic leukotrienes and the amino groups of peptidic leukotrienes.

The resulting dinitrobenzoate derivatives are highly electroactive, making them suitable for analysis by an electrochemical detector in either reductive or oxidative modes. This approach provides exceptional sensitivity, with detection limits in the picogram (pg) range. The method has been successfully applied to detect leukotrienes in plasma, nasal fluids, and bronchial fluids from patients with asthma.

Use as a Reagent for Amino Acid Identification and Characterization

Beyond quantification, dinitrobenzoyl chloride is a valuable reagent for the fundamental task of identifying and characterizing amino acids. The reaction of 3,5-dinitrobenzoyl chloride with amino acids yields N-3,5-dinitrobenzoyl-amino acids. nih.gov These derivatives are stable, crystalline solids with distinct melting points, which historically served as a key method for identifying individual amino acids isolated from protein hydrolysates. nih.gov This classical application underscores the reagent's role in fundamental protein chemistry.

Research into Charge Transfer Complex Formation for Spectrophotometric Analysis of Organic Compounds

Aromatic nitro compounds, such as dinitrobenzene derivatives, are known electron acceptors that can form charge-transfer (CT) complexes with electron-donating molecules. zenodo.orgresearchgate.net The formation of a CT complex is characterized by the appearance of a new, often intense, absorption band in the electronic spectrum that is absent in the spectra of the individual donor or acceptor molecules. zenodo.org

This phenomenon can be exploited for the spectrophotometric analysis of various organic compounds. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov Research on 4,6-dihalo-1,3-dinitrobenzenes complexed with pyrene (B120774) has shown the formation of 1:1 complexes, although in some cases the characteristic CT absorption band can be difficult to resolve experimentally. zenodo.org The stability and spectral properties of these complexes are influenced by the specific structure of the acceptor and donor, as well as the solvent used. zenodo.orgmdpi.com

Development of Novel Derivatization Reagents with Enhanced Analytical Performance

The core structure of dinitrophenyl halides has served as a template for the development of new and improved derivatization reagents. A notable example is 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, which is widely used for N-terminal amino acid analysis. researchgate.net Modifications to the basic dinitroaromatic structure aim to enhance reaction kinetics, improve derivative stability, or shift absorption/emission wavelengths for greater sensitivity or selectivity.

For instance, 4-Chloro-3,5-dinitrobenzotrifluoride has been selected as a pre-column derivatizing reagent for the analysis of 20 free amino acids in mature vinegar. researchgate.net This reagent reacts with both primary and secondary amines, and its use in an optimized ultrahigh-performance liquid chromatography (UHPLC) method allowed for the separation of all 20 amino acids within 15 minutes. researchgate.net Similarly, 1-fluoro-2,4-dinitrophenyl-5-alanine (B1239493) amide has been used in an automated system for the derivatization of enantiomeric amino acid mixtures, enabling routine analysis at the picomole level. nih.gov These developments highlight the ongoing research into creating derivatization agents with superior performance for modern analytical challenges. nih.gov

Environmental Science and Green Chemistry Research Perspectives

Studies on the Environmental Fate and Degradation Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitrobenzene derivatives, are released into the environment primarily from anthropogenic sources, such as their use in the manufacturing of explosives, dyes, and pesticides. nih.gov Their presence in soil and water is a significant concern due to their toxicity and persistence. nih.govscispace.com The environmental fate of these compounds is determined by a combination of physical, chemical, and biological processes. epa.gov For instance, compounds like 1,3-dinitrobenzene (B52904) (1,3-DNB) are mobile in soil and have the potential to leach into groundwater. nih.gov While generally resistant to chemical hydrolysis, they can undergo photolysis in the atmosphere and water. nih.gov

The degradation of dinitrobenzene derivatives in the environment occurs through both abiotic (non-biological) and biotic (biological) mechanisms.

Abiotic Degradation:

Photolysis: Sunlight can be a factor in the degradation of dinitrobenzene compounds. The photolytic half-life of 1,3-DNB in water, for example, has been reported to be 23 days. nih.gov

Hydrolysis: Aromatic nitro compounds are generally resistant to hydrolysis under typical environmental conditions. nih.gov

Chemical Reduction: Abiotic reduction can occur in anaerobic environments. For instance, 1,3-DNB can be reductively degraded by substances like alkaline ascorbic acid, proceeding through step-by-step electron transfer and condensation routes to ultimately form 1,3-phenylenediamine. researchgate.netnih.gov

Biotic Degradation: Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. dtic.mil The electron-withdrawing nature of the nitro groups makes the aromatic ring less susceptible to electrophilic attack by oxygenase enzymes, which is often the first step in the degradation of other aromatic compounds. researchgate.net

Aerobic Degradation: Under aerobic conditions, bacteria can employ dioxygenase enzymes to insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov Some bacteria can grow on nitrobenzene (B124822) as their sole source of carbon, nitrogen, and energy. ethz.ch For example, Comamonas sp. JS765 utilizes a dioxygenase to convert nitrobenzene to catechol. ethz.ch The degradation of 2,4-dinitrotoluene (B133949) (DNT) by certain bacteria also begins with a dioxygenase attack, removing a nitro group to form methylnitrocatechols. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary mechanism is the reduction of the nitro groups. nih.gov Anaerobic bacteria, such as Desulfovibrio and Clostridium species, can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amines. nih.gov For example, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to 2,4,6-triaminotoluene. nih.gov This reductive pathway is considered a key initial step, as the resulting aromatic amines are often more amenable to subsequent degradation. dtic.mil Fungi, like Phanerochaete chrysosporium, are also capable of mineralizing various nitroaromatic compounds, including DNT and TNT. nih.gov

| Degradation Type | Mechanism | Key Intermediates / Products | Organisms/Conditions |

| Abiotic | Photolysis | Varies depending on compound | Sunlight in water/atmosphere |

| Chemical Reduction | Azo- and azoxy-compounds, phenylenediamine | Alkaline ascorbic acid researchgate.netnih.gov | |

| Biotic (Aerobic) | Dioxygenation | Catechols, methylnitrocatechols | Comamonas sp., Burkholderia sp. ethz.chnih.gov |

| Nitro group reduction | 2-amino-4-nitrophenol | Cyanobacterial consortium hibiscuspublisher.com | |

| Biotic (Anaerobic) | Nitro group reduction | Nitroso, hydroxylamino, and amino derivatives | Desulfovibrio spp., Clostridium spp. nih.gov |

| Fungal Mineralization | Complete degradation to CO2 and water | Phanerochaete chrysosporium nih.gov |

Research into Sustainable and Eco-Friendly Synthetic Routes for Aromatic Acyl Chlorides